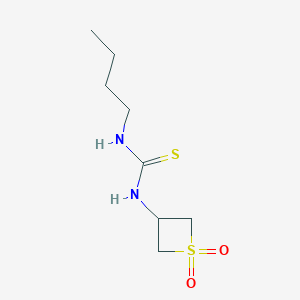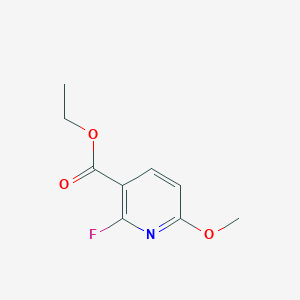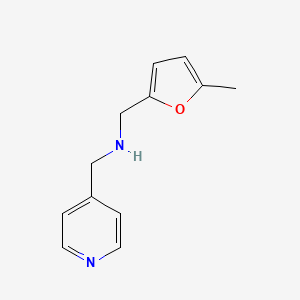
1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a pyridine ring attached via a methanamine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine typically involves the reaction of 5-methylfuran-2-carbaldehyde with pyridin-4-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methanamine linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted methanamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets. The furan and pyridine rings can participate in π-π stacking interactions, while the methanamine linkage can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Methylfuran-2-yl)-N-(pyridin-3-ylmethyl)methanamine
- 1-(5-Methylfuran-2-yl)-N-(pyridin-2-ylmethyl)methanamine
- 1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylethyl)methanamine
Uniqueness
1-(5-Methylfuran-2-yl)-N-(pyridin-4-ylmethyl)methanamine is unique due to the specific positioning of the methyl group on the furan ring and the methanamine linkage to the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
N-[(5-methylfuran-2-yl)methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C12H14N2O/c1-10-2-3-12(15-10)9-14-8-11-4-6-13-7-5-11/h2-7,14H,8-9H2,1H3 |
InChI-Schlüssel |
HJKATHNTJNXXMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CNCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


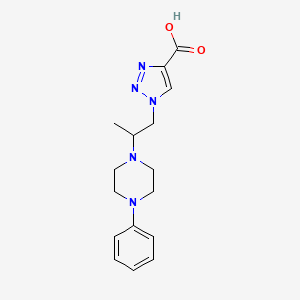
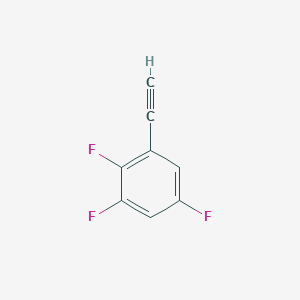
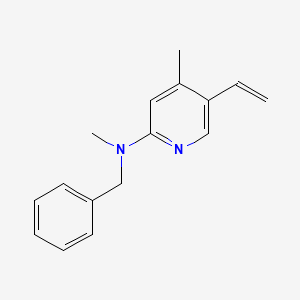
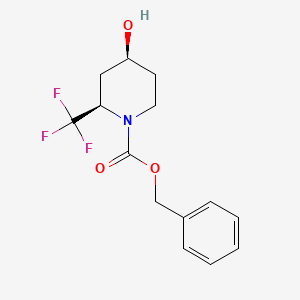
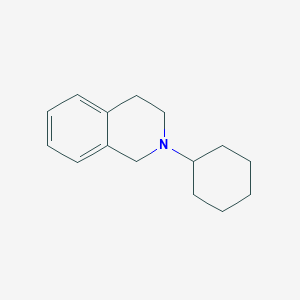
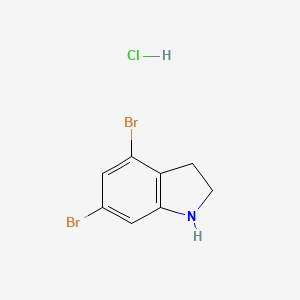
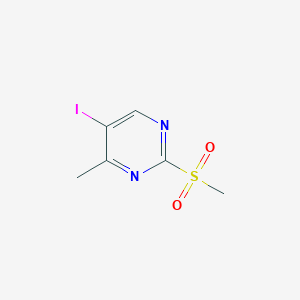
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
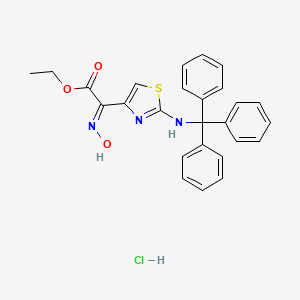
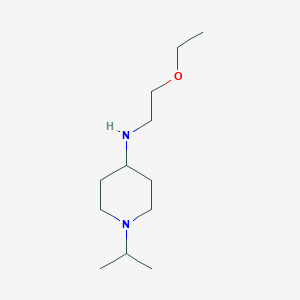
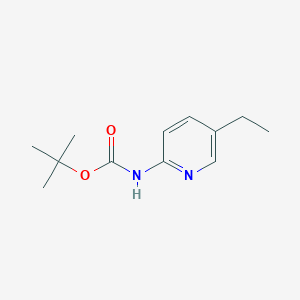
![6,7-Dimethylbenzo[d]isothiazole](/img/structure/B13010871.png)
